2-(2,2,3,3-Tetrafluoropropoxy)ethanol
Overview
Description
2-(2,2,3,3-Tetrafluoropropoxy)ethanol is a fluorinated organic compound with the molecular formula C5H8F4O2 It is characterized by the presence of a tetrafluoropropoxy group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetrafluoropropoxy)ethanol typically involves the reaction of 2,2,3,3-tetrafluoropropanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which acts as a catalyst. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-pressure reactors can also enhance the yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3-Tetrafluoropropoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrafluoropropoxyacetic acid, while reduction could produce tetrafluoropropoxyethane .
Scientific Research Applications
2-(2,2,3,3-Tetrafluoropropoxy)ethanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug delivery systems.
Mechanism of Action
The mechanism by which 2-(2,2,3,3-Tetrafluoropropoxy)ethanol exerts its effects involves interactions with specific molecular targets. The tetrafluoropropoxy group can interact with enzymes and proteins, altering their activity and function. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Another fluorinated ether with similar properties.
2,2,3,3-Tetrafluoro-1-propanol: A related alcohol with comparable chemical behavior.
2,2,3,3-Tetrafluorobutane-1,4-diol: A diol with similar fluorinated groups.
Uniqueness
2-(2,2,3,3-Tetrafluoropropoxy)ethanol is unique due to its specific combination of a tetrafluoropropoxy group and an ethanol backbone. This structure imparts distinct chemical properties, such as high thermal stability and resistance to oxidation, making it valuable for specialized applications .
Properties
IUPAC Name |
2-(2,2,3,3-tetrafluoropropoxy)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4O2/c6-4(7)5(8,9)3-11-2-1-10/h4,10H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDNKYROBKLKSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600246 | |
Record name | 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50997-68-7 | |
Record name | 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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